Product packaging for hemoglobin Evans(Cat. No.:CAS No. 125725-93-1)

hemoglobin Evans

Cat. No.: B1179291
CAS No.: 125725-93-1
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Description

Hemoglobin Evans is a rare, unstable hemoglobin variant caused by a single nucleotide mutation in the α-globin gene, resulting in a valine-to-methionine substitution at residue 62 of the α-globin chain . This structural alteration compromises the stability of the hemoglobin molecule, leading to its primary clinical manifestation of chronic hemolytic anemia . Instability in hemoglobin variants often leads to precipitation of the protein within red blood cells, causing damage to the cell membrane and premature destruction in the spleen (extravascular hemolysis) . The condition may first present in the neonatal period as jaundice . Research into this compound provides valuable insights into the structure-function relationship of hemoglobin, the molecular mechanisms underlying hemolytic anemia, and the impact of specific amino acid substitutions in the heme pocket of the globin chain . As a rare variant with only a handful of cases reported worldwide, its study also contributes to the understanding of rare hematological genetic disorders . This product is intended for research purposes only.

Properties

CAS No.

125725-93-1

Molecular Formula

C10H9BrN2O2

Synonyms

hemoglobin Evans

Origin of Product

United States

Molecular Interactions and Bioconjugation Principles of Evans Blue

Mechanisms of Evans Blue Binding to Serum Albumin

The binding of Evans Blue to serum albumin is a complex process influenced by the molecular structures of both the dye and the protein. The dye's high affinity for albumin is attributed to the presence of tetrasulfonic acid groups, which facilitate a sulfonation reaction with amino groups on the protein's surface. nih.gov This interaction is primarily non-covalent. researchgate.net

Quantitative and Qualitative Binding Studies in Non-Human Plasma Systems

Studies in various animal models have sought to quantify the binding capacity of albumin for Evans Blue. In dogs and humans, albumin exhibits a particularly strong binding capacity, estimated to be between 8 and 14 molecules of Evans Blue per molecule of albumin. nih.govfrontiersin.org However, this ratio can be influenced by the concentration of both the dye and albumin. frontiersin.org At higher concentrations of Evans Blue, there is evidence of binding to other plasma proteins, such as globulins. frontiersin.org

Research has shown that even in species with strong albumin binding, a measurable amount of free dye can exist in the plasma, particularly with higher injection concentrations. frontiersin.org For instance, in rats, the plasma concentration of Evans Blue can reach levels where the molar ratio of dye to albumin is significant, suggesting the potential for free dye. frontiersin.org

Interactive Data Table: Effect of Albumin Concentration on Evans Blue Binding

Albumin Molar ConcentrationEvans Blue Bound (%)Free Evans Blue (%)
LowHighLow
HighLowerHigher

This table illustrates the general principle that as albumin concentration increases, the percentage of bound Evans Blue may decrease, leading to a higher fraction of free dye in the plasma. This is based on the concept of saturation of binding sites on the albumin molecule.

Ligand-Protein Interaction Dynamics in Model Systems

The interaction between Evans Blue and albumin is a dynamic process. The stability of the Evans Blue-albumin complex is a result of multiple non-covalent interactions distributed across an extensive dye-protein interface. icm.edu.pl This is different from a typical ligand-protein interaction where the ligand docks into a specific binding site. The ribbon-like supramolecular structure that Evans Blue can form appears to be a significant factor in its strong complexation with proteins. researchgate.net

The binding is reversible, allowing for the design of Evans Blue derivatives that can be coupled to drugs, using albumin as a temporary carrier to improve the drug's half-life in the bloodstream. researchgate.netacs.orgnih.gov The binding affinity of Evans Blue derivatives to human serum albumin has been a subject of study to optimize these therapeutic strategies. nih.gov

Exploration of Indirect Interactions within the Blood Compartment

Beyond its direct binding to albumin, Evans Blue's presence in the bloodstream can have indirect effects on physiological parameters and its own distribution.

Considerations for Dye Distribution and Clearance in Non-Human Biological Systems

Once bound to albumin, the distribution of Evans Blue is largely confined to the vascular compartment, as the large protein complex is restricted from crossing intact endothelial barriers. jove.comwikipedia.org This property is fundamental to its use in measuring plasma volume and assessing vascular permeability. nih.govjove.com

The clearance of Evans Blue from circulation is primarily handled by the liver. nih.gov The dye-albumin complex is gradually removed from the plasma, with a significant drop observed over 24 hours and very low levels remaining after three days. nih.gov The rate of clearance can be influenced by factors such as species and the integrity of vascular barriers. For instance, in diabetic animal models, despite increased retinal permeability, the plasma clearance of Evans Blue was not significantly different from that of healthy controls, because the amount of extravasated dye was small compared to the total amount in circulation. arvojournals.org

The distribution of Evans Blue is not always uniform, and it can accumulate in tissues with compromised vascular integrity. plos.org This differential distribution is the basis for its use in identifying areas of vascular leakage. jove.com

Interactive Data Table: Pharmacokinetic Parameters of Evans Blue in a Non-Human Model

Time PointPlasma Concentration (µg/mL)
30 minutes0.9 ± 0.6
4 hours4.3 ± 0.1
24 hours2.0 ± 0.3

Data from a study in rats following intracisternal injection, showing the transit of Evans Blue albumin from the cerebrospinal fluid to the serum. nih.gov

Advanced Research Directions and Analytical Innovations

Design and Synthesis of Novel Evans Blue Derivatives for Targeted Research Applications

The classic Evans Blue (EB) molecule serves as a foundational scaffold for the development of a new generation of research probes. By chemically modifying the EB structure, scientists can create derivatives with tailored properties for specific preclinical research applications, moving beyond its traditional use as a simple dye.

The inherent affinity of Evans Blue for serum albumin is a key feature that has been exploited and refined. acs.orgresearchgate.net Researchers are designing novel EB derivatives to modulate this binding affinity. The goal is to control the circulation half-life and biodistribution of these molecules for research purposes. For example, structure-activity relationship studies explore how modifications to the sulfonic acid groups or the naphthylamine core of the EB molecule impact its binding kinetics with albumin. researchgate.net

One strategy involves creating "truncated" versions of Evans Blue. nih.gov In these derivatives, one of the characteristic 1-amino-8-naphthol-2,4-disulfonic acid moieties is replaced with a functional group that can be used for conjugation while retaining a strong, yet reversible, affinity for albumin. nih.govnih.gov This approach allows for the creation of albumin-binding entities with predictable pharmacokinetic behavior in preclinical models. The affinity of these derivatives can be fine-tuned to be in the low micromolar range, ensuring prolonged circulation without irreversible binding. nih.gov Theoretical calculations have shown that the parent Evans Blue structure is largely planar, a feature that facilitates its interaction with proteins; however, isomers like Trypan Blue exhibit greater non-planarity, which may explain their different binding and self-aggregation properties. researchgate.net

Derivative TypeModification StrategyKey FeatureResearch Application Focus
Truncated Evans Blue (tEB)Replacement of one naphthol-disulfonic acid moiety with a chelator or functional group. nih.govnih.govMaintains high, reversible albumin affinity with a site for conjugation. nih.govDeveloping long-circulating research probes. nih.gov
Isomeric VariantsStudying structural isomers like Trypan Blue. researchgate.netDifferent spatial conformation (non-planarity) affecting protein interaction. researchgate.netUnderstanding structure-affinity relationships for dye-protein binding. researchgate.net

A significant area of innovation lies in the conjugation of EB derivatives to create multifunctional probes for preclinical imaging. These strategies leverage the albumin-binding property of the EB moiety to act as a carrier, extending the circulatory half-life of the attached imaging agent.

Radionuclide labeling is a prominent application. Chelators such as NOTA (1,4,7-triazacyclononane-N,N′,N″-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-tetraacetic acid) are conjugated to truncated Evans Blue derivatives. nih.govnih.gov These chelators can then stably incorporate various radioisotopes suitable for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.

PET Imaging: Truncated EB derivatives, often referred to as NEB (NOTA-conjugated Evans Blue), have been successfully labeled with PET isotopes like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F). nih.govtechnologypublisher.com The ¹⁸F labeling is often achieved via an aluminum fluoride (B91410) (Al¹⁸F) complex. technologypublisher.compnas.org These radiolabeled probes act as blood pool agents, allowing for the non-invasive visualization and quantification of endogenous albumin distribution, which is valuable in preclinical models of inflammation and for mapping lymphatic systems. nih.govtechnologypublisher.compnas.org

SPECT Imaging: Similarly, DOTA-conjugated EB derivatives can be labeled with therapeutic or imaging radionuclides like Lutetium-177 (¹⁷⁷Lu). snmjournals.org

The conjugation is often achieved by functionalizing the EB derivative with a reactive group, such as maleimide, which can readily form a stable bond with a thiol group on a targeting molecule, like a peptide. nih.govnih.gov This modular "add-on" approach transforms short-lived molecules into long-circulating theranostic agents for research. nih.govsnmjournals.org

Imaging ModalityConjugated ChelatorRadionuclide Example(s)Preclinical Application
PETNOTA nih.gov¹⁸F, ⁶⁴Cu, ⁶⁸Ga nih.govtechnologypublisher.comBlood pool imaging, lymphatic mapping. technologypublisher.compnas.org
SPECTDOTA snmjournals.org¹⁷⁷Lu snmjournals.orgBiodistribution studies of targeted peptides. snmjournals.org
Optical ImagingN/A (intrinsic fluorescence)N/AVisualization of lymphatic vessels and nodes. pnas.org

Development of Derivatives with Modified Binding Affinities for Specific Biomolecules (excluding direct therapeutic implications)

Computational Modeling and Simulation of Dye-Protein Systems

Computational methods provide invaluable insights into the molecular-level interactions between Evans Blue and proteins, complementing experimental data. These in silico approaches can predict binding behavior and distribution, guiding the design of new derivatives.

Molecular dynamics (MD) simulations are powerful tools used to study the structure, dynamics, and thermodynamics of biological macromolecules. wesleyan.eduacs.org All-atom MD simulations can model the precise interactions between an Evans Blue molecule and its protein target, typically albumin or, for comparative purposes, other proteins. researchgate.netacs.org

These simulations can:

Identify Binding Sites: Reveal the specific amino acid residues within the protein that form key interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) with the dye molecule. researchgate.net

Predict Binding Affinity: Calculate the free energy of binding, offering a theoretical measure of the affinity between the dye and the protein.

Analyze Conformational Changes: Show how the protein or the dye molecule may change their shape upon binding. wesleyan.edu

For instance, MD simulations have been used to explore the binding of Evans Blue to the ACE2 receptor, demonstrating its potential interactions at a molecular level. researchgate.net Such studies, often running for hundreds of nanoseconds, provide a dynamic picture of the complex, which is not available from static experimental structures alone. wesleyan.eduresearchgate.net

Building on molecular simulations, researchers can develop models to predict the biodistribution of Evans Blue and its derivatives within a simulated circulatory system. These models can incorporate various factors, including:

Binding kinetics with plasma proteins like albumin.

Competition with other endogenous or exogenous molecules for protein binding sites.

Diffusion dynamics out of the vasculature into the extravascular space. nih.gov

These predictive models are crucial for understanding how modifications to the EB structure will affect its behavior in vivo. For example, models can simulate the permeability of the blood-brain barrier (BBB) to the Evans Blue-albumin complex under various physiological and pathological conditions. biorxiv.orgplos.org By simulating the distribution in artificial blood systems, researchers can optimize the design of EB-based probes for specific applications, such as assessing vascular permeability or targeting specific tissues, before undertaking extensive experimental studies. mdpi.comnih.gov

Molecular Dynamics Simulations of Evans Blue-Protein Complexes

High-Resolution Analytical Techniques for Concomitant Hemoglobin and Evans Blue Detection

The simultaneous detection of hemoglobin (as an indicator of red blood cells or hemorrhage) and Evans Blue (as a plasma marker) requires analytical techniques that can differentiate between these two chromophores.

Spectrophotometry and Capillary Electrophoresis: Standard laboratory methods can quantify Evans Blue and hemoglobin in tissue or blood samples. After tissue homogenization or blood centrifugation, spectrophotometry can measure the concentration of EB at its specific absorbance maximum (around 620 nm). nih.govnasa.gov Hemoglobin concentration can be determined using methods like the cyanmethemoglobin (HiCN) method or automated hematology analyzers. news-medical.net Capillary electrophoresis techniques, such as those used for detecting hemoglobin variants like Hb Evans, separate molecules based on charge and size, allowing for the distinct analysis of hemoglobin profiles. medigroupasia.com

Photoacoustic (PA) Imaging: This hybrid imaging modality offers a non-invasive way to detect both hemoglobin and Evans Blue in vivo. PA imaging combines optical excitation with ultrasonic detection to provide high-resolution images of optical absorption contrast. nih.govcaltech.edu Hemoglobin has a strong absorption peak at 570 nm, while Evans Blue absorbs strongly around 610-620 nm. nih.govduke.edu By acquiring images at these different wavelengths, it is possible to distinguish between the signal from hemoglobin within red blood cells and the signal from Evans Blue-albumin complex distributed in the plasma. nih.govspiedigitallibrary.org This dual-wavelength approach has been used to overcome the challenge of imaging capillaries where the flow of red blood cells is intermittent; the EB-albumin complex provides a continuous signal from the plasma, allowing for complete visualization of the microvascular network. nih.govscience.gov

Fluorescence Microscopy: Since Evans Blue is fluorescent, it can be detected in tissue sections using fluorescence microscopy. This allows for the precise localization of EB leakage in relation to blood vessels and cells. When combined with histological staining (like H&E) on parallel sections, researchers can correlate plasma extravasation (indicated by EB) with tissue structure and the presence of red blood cells (indicating hemorrhage). nih.gov

Spectroscopic Deconvolution and Signal Processing for Complex Biological Samples

The analysis of hemoglobin variants in complex biological mixtures, such as hemolysates, benefits significantly from spectroscopic deconvolution and advanced signal processing techniques. These methods are crucial for differentiating the spectral signatures of a specific variant, like Hemoglobin Evans, from normal hemoglobin (HbA) and other hemoglobin species that may be present.

Visible wavelength spectroscopy is a foundational technique for studying hemoglobins. nih.gov Hemoglobin variants with amino acid substitutions in the heme pocket, such as this compound, can alter the local environment of the heme iron, leading to characteristic changes in the visible light absorbance spectrum. nih.gov For instance, M-type hemoglobins, which have a propensity for the iron to be in the oxidized ferric (Fe³⁺) state (methemoglobin), exhibit distinct spectra compared to normal methemoglobin. nih.gov Spectroscopic deconvolution algorithms can parse a composite spectrum from a blood sample, isolating the contribution of each hemoglobin type. This allows for the quantification of the variant and the assessment of its oxygenation state.

Further advanced techniques like spectroscopic phase microscopy (SPM) offer label-free quantification of hemoglobin concentration within individual red blood cells. optica.org By measuring wavelength-dependent phase images, SPM can determine the specific molecular concentration based on the dispersion properties of molecules like hemoglobin. optica.org This method could be applied to populations of red blood cells containing this compound to study variations in cellular hemoglobin concentration and distribution resulting from the instability of the variant.

Table 1: Spectroscopic Techniques for Hemoglobin Variant Analysis

Technique Principle Application to this compound Key Findings from General Variant Studies
Visible Wavelength Spectroscopy Measures absorbance of light in the visible spectrum (approx. 400-750 nm). Different forms of hemoglobin (oxy-, deoxy-, met-) have distinct spectra. Detection of spectral shifts due to the Val→Met substitution near the heme pocket. Quantification of methemoglobin formation. Identifies M-type variants and changes in oxygen affinity. nih.gov
Spectroscopic Phase Microscopy (SPM) Measures wavelength-dependent phase shifts of light passing through a sample to quantify molecular concentrations without labels. Quantify the concentration of this compound within single red blood cells, assessing the impact of instability on cellular Hb levels. Measures hemoglobin concentration and cell volume in living red blood cells. optica.org
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Can identify variants by the mass difference caused by amino acid substitutions. Definitive identification of the 30 Da mass increase in the α-chain due to the Val (117 Da) to Met (147 Da) substitution. Used for newborn screening and confirmation of variants identified by other methods. rsisinternational.org

Integration with Advanced Microscopy Techniques for Spatiotemporal Analysis

The study of hemoglobin is no longer confined to bulk solution measurements. Advanced microscopy techniques enable the investigation of hemoglobin properties and their consequences at the subcellular level and in real-time.

Super-resolution microscopy (SRM), encompassing techniques like single-molecule localization microscopy (SMLM) and stimulated emission depletion microscopy (STED), can overcome the diffraction limit of light, allowing for nanoscale imaging of cellular structures. mdpi.com While not yet specifically applied to this compound, these methods hold potential for visualizing the process of hemoglobin denaturation and precipitation within the erythrocyte. For unstable variants like this compound, which can lead to the formation of Heinz bodies (intracellular inclusions of denatured hemoglobin), SRM could provide unprecedented detail about the initiation and growth of these aggregates.

Deep ultraviolet (UV) microscopy is another powerful, label-free technique that provides high-resolution molecular imaging. spiedigitallibrary.org Because hemoglobin has strong absorption in the UV spectrum, this method can be used to create quantitative mass maps of red blood cells. spiedigitallibrary.org For cells containing this compound, this could reveal how the instability of the variant affects its distribution and concentration, potentially leading to a better understanding of the mechanisms of hemolysis. spiedigitallibrary.org

Q & A

Q. What are the standard laboratory techniques for detecting hemoglobin Evans in clinical samples, and how can cross-reactivity with other hemoglobin variants be minimized?

Methodological Answer: this compound detection typically employs high-performance liquid chromatography (HPLC) and capillary electrophoresis, which separate hemoglobin variants based on charge and size. To minimize cross-reactivity, optimize pH gradients in HPLC and validate results with DNA sequencing for confirmation. Pre-analytical factors, such as avoiding hemolyzed samples and using EDTA anticoagulant, are critical . In Evans syndrome cases, anti-globulin (Coombs) testing is essential to rule out autoimmune interference .

Q. How does this compound correlate with clinical outcomes in Evans syndrome, and what biomarkers should be monitored alongside it?

Methodological Answer: Longitudinal monitoring of this compound levels should be paired with platelet counts, lactate dehydrogenase (LDH), and haptoglobin to assess hemolytic activity. Flow cytometry for CD55/CD59 expression can identify paroxysmal nocturnal hemoglobinuria (PNH) clones, which may coexist in Evans syndrome. Ensure standardized phlebotomy protocols to avoid pre-analytical errors .

Q. What are the key challenges in blood type compatibility testing for patients with this compound, and how can these be addressed?

Methodological Answer: this compound can cause autoantibody-mediated interference in blood typing. Use warm saline washes to dissociate antibodies from red cells and employ molecular typing (e.g., PCR for RHD/RHCE genes) to resolve discrepancies. Document clinical history and prior transfusion reactions to guide protocol adjustments .

Q. Which population subgroups exhibit higher prevalence of this compound, and how should sampling strategies account for genetic diversity?

Methodological Answer: Prioritize geographically diverse cohorts with Evans syndrome or autoimmune comorbidities. Stratify by age, sex, and ethnicity to control for confounding. Use genome-wide association studies (GWAS) to identify susceptibility loci, ensuring sample sizes are powered for subgroup analyses (≥80% power, α=0.05) .

Q. How can researchers validate the specificity of commercial antibodies used in this compound immunoassays?

Methodological Answer: Perform Western blotting with recombinant this compound and parallel testing on known variant samples (e.g., HbS, HbC). Use knockout cell lines or CRISPR-edited models to confirm antibody specificity. Collaborate with independent labs for cross-validation .

Advanced Research Questions

Q. How should a longitudinal cohort study be designed to evaluate this compound as a prognostic marker in Evans syndrome, considering confounders like immunosuppressive therapies?

Methodological Answer: Implement a multicenter design with matched controls (e.g., Evans syndrome patients without this compound). Use propensity score matching to balance covariates like steroid dosage and rituximab exposure. Time-dependent Cox regression models can adjust for treatment effects, with sensitivity analyses to test robustness .

Q. What statistical approaches are optimal for resolving discrepancies in this compound quantification across mass spectrometry and HPLC platforms?

Methodological Answer: Apply Bland-Altman analysis to assess inter-method bias and concordance correlation coefficients (CCC) for precision. Calibrate instruments with shared reference materials and use mixed-effects models to account for batch variability. Meta-analyses should adhere to PRISMA guidelines for heterogeneity assessment .

Q. How can causal inference methods clarify the role of this compound in thrombocytopenia pathogenesis versus bystander effects in Evans syndrome?

Methodological Answer: Employ Mendelian randomization (MR) using genetic variants linked to this compound as instrumental variables. Validate assumptions (e.g., no pleiotropy) via MR-Egger regression. Complement with in vitro megakaryocyte co-culture assays to test direct effects on platelet production .

Q. What experimental strategies can differentiate this compound-associated hemolysis from complement-mediated mechanisms in anti-globulin-negative Evans syndrome cases?

Methodological Answer: Use sucrose hemolysis tests and flow cytometry for membrane attack complex (C5b-9) deposition to exclude complement activation. Simultaneously, measure oxidative stress markers (e.g., malondialdehyde) and perform erythrocyte osmotic fragility tests. Single-cell RNA sequencing can identify aberrant this compound expression in progenitor cells .

Q. How should multi-omics data (proteomic, genomic, metabolomic) be integrated to identify novel pathways linked to this compound dysregulation?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes/proteins. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) with false discovery rate (FDR) correction. Validate findings via CRISPR interference in erythroid cell lines and murine models .

Data Management and Validation Tables

Parameter Recommended Method Validation Criteria Reference
This compound DetectionHPLC (Variant II™) + DNA sequencingCV <5%, LoD: 0.5% variant concentration
Sample Size EstimationG*Power 3.1 (ANOVA, effect size=0.3)Power ≥80%, α=0.05
Confounder AdjustmentPropensity score matching + IPTWStandardized mean difference <0.1
Multi-Platform CalibrationNIST-certified hemoglobin standardsInter-lab CCC >0.9

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